molecular formula C10H13N B13056671 (1R)-1-(4-Methylphenyl)prop-2-enylamine

(1R)-1-(4-Methylphenyl)prop-2-enylamine

Cat. No.: B13056671
M. Wt: 147.22 g/mol
InChI Key: LELXCTMSPSFLDK-SNVBAGLBSA-N
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Description

(1R)-1-(4-Methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the para position and an allylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylacetophenone.

    Reduction: The carbonyl group of 4-methylacetophenone is reduced to form 4-methylphenylethanol.

    Dehydration: The alcohol is then dehydrated to form 4-methylstyrene.

    Amination: Finally, the double bond of 4-methylstyrene undergoes hydroamination to introduce the amine group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or rhodium complexes might be used in the hydroamination step to facilitate the addition of the amine group to the double bond.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The double bond can be reduced to form the saturated amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of (1R)-1-(4-Methylphenyl)propylamine.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Methylphenyl)prop-2-enylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Phenylprop-2-enylamine: Lacks the methyl group on the phenyl ring.

    (1R)-1-(4-Methoxyphenyl)prop-2-enylamine: Has a methoxy group instead of a methyl group.

    (1R)-1-(4-Chlorophenyl)prop-2-enylamine: Has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the methyl group at the para position in (1R)-1-(4-Methylphenyl)prop-2-enylamine can influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10H,1,11H2,2H3/t10-/m1/s1

InChI Key

LELXCTMSPSFLDK-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C=C)N

Canonical SMILES

CC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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